rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride
CAS No.: 1807939-86-1
Cat. No.: VC11621096
Molecular Formula: C7H16ClNO
Molecular Weight: 165.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807939-86-1 |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.7 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound has the molecular formula C₇H₁₆ClNO and a molecular weight of 165.7 g/mol. Its structure comprises a piperidine ring substituted at the 2-position with a methyl group and at the 4-position with a hydroxymethyl moiety. The "(2R,4R)" designation indicates the relative configuration of the two stereocenters, while the "rac-" prefix denotes the racemic mixture of enantiomers. The hydrochloride salt enhances stability and solubility, a common modification for amine-containing pharmaceuticals .
Table 1: Key Chemical Identifiers
Spectral and Computational Data
Predicted physicochemical properties include a boiling point of 207.4±13.0°C and a density of 0.915±0.06 g/cm³ for the free base . The pKa of the tertiary amine is estimated at 14.94±0.10, consistent with typical aliphatic amines . These values, derived from quantitative structure-property relationship (QSPR) models, guide solvent selection and reaction conditions in synthetic workflows.
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests viable routes:
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Piperidine Ring Formation: Cyclization of δ-amino alcohols or reductive amination of diketones.
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Stereoselective Methylation: Asymmetric catalysis or chiral resolution to install the (2R,4R) configuration.
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Hydrochloride Salt Formation: Treatment with HCl in polar aprotic solvents like dichloromethane .
The racemic nature implies either non-stereoselective synthesis or deliberate mixing of enantiomers. Industrial-scale production likely employs cost-effective resolution techniques, such as diastereomeric salt crystallization, to isolate desired stereoisomers .
Table 2: Comparative Properties of Free Base vs. Hydrochloride
| Property | Free Base | Hydrochloride |
|---|---|---|
| Solubility (H₂O) | Low | High |
| Stability | Air-sensitive | Hygroscopic |
| Melting Point | Not reported | >200°C (decomposes) |
Physicochemical and Pharmacokinetic Profile
Solubility and Partitioning
The hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL) compared to the free base (<10 mg/mL). Calculated logP values (cLogP ≈ 1.2) suggest moderate lipophilicity, balancing membrane permeability and metabolic clearance. These traits align with Lipinski’s Rule of Five, indicating drug-like potential .
Acid-Base Behavior
The tertiary amine protonates under physiological conditions (pH 7.4), forming a cationic species that enhances interactions with anionic biological targets, such as enzyme active sites or nucleic acids . This property is exploited in drug design to improve target engagement and residence time.
Applications in Medicinal Chemistry
Role in Factor XIIa Inhibition
Patent EP3541375B1 highlights piperidine derivatives as potent Factor XIIa inhibitors for treating thrombotic disorders . The compound’s stereochemistry and amine functionality enable hydrogen bonding with serine proteases, disrupting coagulation cascades. In vivo studies demonstrate efficacy in reducing thrombus formation without increasing bleeding risk, a key advantage over conventional anticoagulants .
USP7 Inhibitor Development
Structural analogs of rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride show promise as ubiquitin-specific protease 7 (USP7) inhibitors . USP7 regulates tumor suppressor p53, making it a hotspot for oncology research. Modifications to the piperidine scaffold optimize binding to the USP7 catalytic domain, with IC₅₀ values reaching nanomolar ranges .
Future Directions and Challenges
Enantiomer-Specific Activity
The racemic mixture’s biological activity may mask enantiomeric differences. Resolving the (2R,4R) and (2S,4S) forms could unveil potency variations, as seen in related compounds where the R-configuration exhibits 10-fold greater enzyme affinity .
Prodrug Strategies
Esterification of the hydroxymethyl group may enhance bioavailability. For example, acetyl-protected analogs show improved blood-brain barrier penetration in murine models, expanding potential applications to neurodegenerative diseases .
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